Probenecid-d7

LC-MS/MS quantification Bioanalytical method validation Stable isotope labeling

Probenecid-d7 (CAS: 2012598-90-0) is a stable isotope-labeled analog of probenecid in which seven hydrogen atoms are replaced with deuterium, with molecular formula C13H12D7NO4S and molecular weight 292.4 g/mol. This deuterated compound is primarily utilized as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS assays for the accurate quantification of unlabeled probenecid in complex biological matrices.

Molecular Formula C13H19NO4S
Molecular Weight 292.40 g/mol
Cat. No. B15560182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProbenecid-d7
Molecular FormulaC13H19NO4S
Molecular Weight292.40 g/mol
Structural Identifiers
InChIInChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,3D2,9D2
InChIKeyDBABZHXKTCFAPX-MADFRBAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Probenecid-d7: A Deuterated Internal Standard for Quantitative LC-MS Bioanalysis of Probenecid


Probenecid-d7 (CAS: 2012598-90-0) is a stable isotope-labeled analog of probenecid in which seven hydrogen atoms are replaced with deuterium, with molecular formula C13H12D7NO4S and molecular weight 292.4 g/mol . This deuterated compound is primarily utilized as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS assays for the accurate quantification of unlabeled probenecid in complex biological matrices . The incorporation of deuterium imparts a +7 Da mass shift relative to the unlabeled analyte (C13H19NO4S, MW 285.36 g/mol), enabling mass spectrometric discrimination while preserving near-identical physicochemical properties including chromatographic retention time and ionization efficiency .

Why Probenecid-d7 Cannot Be Substituted with Unlabeled Probenecid or Alternative Deuterated Probenecid Analogs in Quantitative Bioanalysis


In quantitative LC-MS/MS workflows, substituting Probenecid-d7 with unlabeled probenecid is analytically invalid because the internal standard must be distinguishable from the analyte by mass while co-eluting chromatographically to correct for matrix effects, ion suppression, and recovery variability [1]. Unlabeled probenecid provides no mass differential and thus cannot serve as an internal standard. More critically, not all deuterated probenecid analogs are interchangeable: Probenecid-d14 incorporates deuterium at all 14 aliphatic hydrogens on the two n-propyl groups , which can introduce detectable chromatographic isotope effects (shifts in retention time) that compromise co-elution and undermine quantification accuracy [2]. Probenecid-d7, with selective deuteration at non-exchangeable positions, offers a balanced design that maintains sufficient mass separation (+7 Da) while minimizing chromatographic perturbation risks. Additionally, deuterium-labeled compounds generally exhibit lower procurement costs compared to 13C- or 15N-labeled analogs [3], but the specific deuteration pattern influences both analytical performance and commercial availability, necessitating evidence-based selection.

Quantitative Differentiation Evidence: Probenecid-d7 versus Alternative Stable Isotope-Labeled Probenecid Standards


Mass Shift Sufficiency Without Chromatographic Isotope Effect: +7 Da Differential Enables Quantification Without Co-Elution Compromise

Probenecid-d7 provides a +7 Da mass shift from the unlabeled analyte (m/z difference of 7), which exceeds the minimum recommended mass separation of +3 Da for reliable MS discrimination without isotopic peak overlap . In contrast, Probenecid-d14 incorporates deuterium at all 14 aliphatic hydrogens across two n-propyl groups , a level of deuteration associated with measurable chromatographic isotope effects that can cause retention time differences between the IS and analyte, leading to differential ion suppression and quantification inaccuracies [1]. The moderate deuteration level of Probenecid-d7 balances mass discrimination with chromatographic fidelity.

LC-MS/MS quantification Bioanalytical method validation Stable isotope labeling

Isotopic Purity Specification: 98 atom% D Enables Reliable Quantification with Minimal Unlabeled Interference

Probenecid-d7 is supplied with a specified isotopic purity of 98 atom% D and chemical purity of 95% by HPLC . The 98 atom% D specification indicates that only 2% of labeled positions contain residual protium, minimizing the contribution of unlabeled (d0) species that would otherwise produce signal in the analyte channel and artificially elevate measured concentrations. This isotopic purity threshold supports achievement of low limits of quantification (LLOQ). For context, in a validated clinical method for probenecid quantification using probenecid-d14 as internal standard, an LLOQ of 0.01 mg L⁻¹ (10 ng/mL) was achieved in human serum with 15 μL sample volume [1]. The isotopic purity of Probenecid-d7 enables comparable analytical sensitivity.

Isotopic purity Method validation LLOQ

Cost Efficiency: Deuterium-Based Labeling Offers Economic Advantage Over 13C and 15N Isotopologues

Deuterium-labeled analogs such as Probenecid-d7 are less expensive to synthesize than 13C- or 15N-labeled compounds because deuterated starting materials and synthetic pathways are generally more accessible and cost-effective [1]. The major cost driver in custom synthesis of stable isotope-labeled drugs is the labor required for synthesis rather than the isotope source material cost, and deuterium incorporation typically involves fewer synthetic steps and less complex purification compared to 13C or 15N labeling [1]. This cost differential directly impacts procurement budgets for method development and routine bioanalytical operations.

Procurement economics Stable isotope labeling Method development budget

Positional Deuteration at Non-Exchangeable Sites: Reduced Deuterium-Hydrogen Back-Exchange Risk in Biological Matrices

A critical quality attribute for deuterated internal standards is the positioning of deuterium labels on non-exchangeable sites to prevent deuterium-hydrogen back-exchange during sample preparation and storage in aqueous biological matrices . Probenecid-d7 incorporates deuterium at structurally stable, non-exchangeable positions (as implied by the C13H12D7NO4S formula and CAS designation), minimizing the risk of isotopic integrity loss during prolonged exposure to biological fluids, buffers, or acidic/basic extraction conditions . In contrast, deuterated analogs with labels on exchangeable positions (e.g., hydroxyl, amine, or carboxylic acid protons) can undergo rapid back-exchange, leading to IS signal drift and quantification inaccuracy over time .

Isotopic stability Deuterium exchange Bioanalytical reliability

Analytical Validation Benchmark: Method Accuracy of 96-102% Achievable with Deuterated Probenecid Internal Standards

While no published head-to-head comparison of Probenecid-d7 versus Probenecid-d14 exists, a 2024 validated clinical LC-MS method using Probenecid-d14 as internal standard for probenecid quantification in human serum demonstrated accuracy of 96-102% across the calibration range (0.0015-10 mg L⁻¹) with an LLOQ of 0.01 mg L⁻¹ (10 ng/mL) using only 15 μL of serum [1]. This performance benchmark establishes the capability of deuterated probenecid internal standards to support robust quantification. Probenecid-d7, possessing the same core molecular structure and stable isotope labeling principle, would be expected to achieve comparable method performance when properly implemented, with the potential advantage of reduced chromatographic isotope effect due to its moderate deuteration level.

Method validation Accuracy and precision Therapeutic drug monitoring

Optimal Research and Industrial Application Scenarios for Probenecid-d7 Deployment


Clinical Pharmacokinetic Studies and Therapeutic Drug Monitoring of Probenecid-Enhanced Antibiotic Regimens

Probenecid-d7 is optimally deployed as an internal standard in validated LC-MS/MS methods for quantifying probenecid concentrations in human serum or plasma during pharmacokinetic studies. This is particularly relevant for evaluating probenecid's capacity to enhance β-lactam antibiotic exposure (e.g., phenoxymethylpenicillin, benzylpenicillin), where accurate probenecid quantification is essential for establishing PK/PD relationships [1]. The method using a deuterated probenecid internal standard has been validated with accuracy of 96-102% and an LLOQ of 0.01 mg L⁻¹ in 15 μL serum samples, demonstrating clinical applicability for therapeutic drug monitoring [1]. Probenecid-d7's moderate +7 Da mass shift and stable isotopic purity specification support this application without introducing the chromatographic isotope effect risks associated with more heavily deuterated analogs.

Drug Transporter Interaction Studies Requiring Precise Intracellular Quantification

Probenecid functions as an organic anion transporter (OAT) inhibitor and TRPV2 channel agonist . Research investigating probenecid's modulation of drug efflux transporters, including studies of OAT1/OAT3-mediated drug interactions and cellular retention of antiviral compounds, requires precise quantification of probenecid in cellular matrices. Probenecid-d7 serves as the internal standard for LC-MS/MS assays measuring probenecid accumulation and efflux in transporter-overexpressing cell lines . The stable isotopic labeling at non-exchangeable positions ensures consistent internal standard performance across multiple freeze-thaw cycles and sample preparation steps typical of cellular pharmacokinetic assays.

Regulated Bioanalytical Method Development Requiring FDA/EMA Validation Compliance

Laboratories developing bioanalytical methods intended for regulatory submission (IND, NDA, ANDA) must select internal standards that meet rigorous validation criteria including isotopic purity, stability, and absence of analytical interference. Probenecid-d7, with its documented 98 atom% D isotopic purity and deuteration at non-exchangeable positions, aligns with regulatory expectations for stable isotope-labeled internal standards in LC-MS/MS bioanalysis. The moderate +7 Da mass shift provides unambiguous mass discrimination from the unlabeled analyte while maintaining chromatographic co-elution, satisfying the fundamental requirements for SIL-IS use in regulated bioanalysis as outlined in FDA Guidance for Industry: Bioanalytical Method Validation and EMA Guideline on Bioanalytical Method Validation.

Cost-Sensitive High-Throughput Bioanalytical Operations

For contract research organizations (CROs) and core analytical facilities running large-batch sample analyses, internal standard procurement cost directly impacts operational budgets. Probenecid-d7, as a deuterium-labeled compound, carries a lower cost basis than equivalent 13C- or 15N-labeled probenecid isotopologues due to the relative accessibility and lower synthesis complexity of deuterated starting materials [2]. This economic advantage is most impactful in high-volume applications such as large clinical trial sample analysis or routine therapeutic drug monitoring services where internal standard consumption accumulates across thousands of injections. The 98 atom% D purity specification further supports cost efficiency by minimizing rework due to isotopic impurity-related quantification failures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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